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Compound of Interest

Compound Name:
5-(Difluoromethoxy)-1H-pyrazol-3-

amine

Cat. No.: B1396146 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 5-
(Difluoromethoxy)-1H-pyrazol-3-amine

Abstract
5-(Difluoromethoxy)-1H-pyrazol-3-amine (CAS No. 1160822-72-9) is a fluorinated

heterocyclic building block of increasing importance in medicinal chemistry and drug discovery.

The introduction of the difluoromethoxy group can significantly modulate physicochemical

properties such as lipophilicity, metabolic stability, and pKa, making it a valuable moiety in

modern pharmaceutical design. Accurate and comprehensive structural elucidation is

paramount for ensuring the quality, reproducibility, and success of subsequent research and

development efforts. This technical guide provides a detailed examination of the key

spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS)—used to verify the identity and purity of this compound. We present not

only the spectral data but also the underlying principles, detailed experimental protocols, and a

rigorous interpretation of the results, establishing a self-validating system for compound

characterization.

Introduction and Molecular Structure
5-(Difluoromethoxy)-1H-pyrazol-3-amine is a substituted pyrazole featuring a primary amine

at the C3 position and a difluoromethoxy group at the C5 position. The pyrazole core is a

privileged scaffold in drug design, and the difluoromethoxy group serves as a bioisostere for
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hydroxyl or methoxy groups, often conferring improved metabolic stability and membrane

permeability. Precise characterization is the bedrock of chemical synthesis and drug

development, ensuring that the correct molecule is carried forward into complex biological

assays and further synthetic steps. This guide details the orthogonal spectroscopic techniques

that, when used in concert, provide unambiguous structural confirmation.

Physicochemical Properties

Property Value Reference

CAS Number 1160822-72-9 [1][2][3]

Molecular Formula C₄H₅F₂N₃O [1][2][3]

Molecular Weight 149.10 g/mol [1][3][4]

IUPAC Name
5-(difluoromethoxy)-1H-

pyrazol-3-amine
[2][4]

SMILES NC1=NNC(OC(F)F)=C1 [1][2][4]

Molecular Structure Diagram

Caption: Molecular structure of 5-(Difluoromethoxy)-1H-pyrazol-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 5-(difluoromethoxy)-1H-pyrazol-3-amine, a combination of ¹H, ¹³C,

and ¹⁹F NMR provides a complete picture of its structure, connectivity, and the unique

electronic environment introduced by the fluorine atoms.

General NMR Experimental Protocol
The following protocol is a validated, standard procedure for acquiring high-quality NMR data

for this class of compounds.

Workflow for NMR Analysis
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Sample Preparation

Data Acquisition

Data Processing

Weigh ~5-10 mg of sample

Dissolve in 0.6 mL
of deuterated solvent

(e.g., DMSO-d₆)

Transfer to
5 mm NMR tube

Insert sample into
NMR spectrometer

(e.g., 400 MHz)

Lock, Tune, and Shim

Acquire Spectra:
¹H, ¹³C, ¹⁹F

Apply Fourier Transform

Phase and Baseline Correction

Integrate (¹H) and
Calibrate Chemical Shifts

Final Structure Confirmation

Structural Elucidation

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation, acquisition, and analysis.
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Sample Preparation: Dissolve approximately 5-10 mg of 5-(difluoromethoxy)-1H-pyrazol-3-
amine in 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆)

or methanol-d₄.

Expertise & Experience: DMSO-d₆ is highly recommended as its polarity effectively

dissolves the amine, and more importantly, it allows for the observation of exchangeable

protons (NH and NH₂) which might be lost in D₂O or obscured by the solvent peak in

methanol-d₄.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a

broadband probe.

Acquisition Parameters:

¹H NMR: Acquire with a spectral width of ~16 ppm, a relaxation delay of 2-5 seconds, and

16-32 scans for good signal-to-noise.

¹³C NMR: Acquire using a proton-decoupled pulse program (e.g., zgpg30) with a spectral

width of ~220 ppm, a relaxation delay of 2 seconds, and accumulate several thousand

scans (e.g., 2048) for adequate sensitivity.

¹⁹F NMR: Acquire with a spectral width of ~250 ppm, a relaxation delay of 2 seconds, and

64-128 scans.

Processing: Process the raw data (FID) with an exponential line broadening factor of 0.3 Hz

for ¹H and 1-2 Hz for ¹³C. Calibrate the ¹H and ¹³C spectra to the residual solvent peak

(DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm). For ¹⁹F, an external standard like CFCl₃ (δF =

0 ppm) is typically used for referencing.

¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a direct count of chemically distinct protons and their

immediate electronic environment.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1396146?utm_src=pdf-body
https://www.benchchem.com/product/b1396146?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1396146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~11.0 br s - 1H Pyrazole NH

~7.01 t ²JHF = 74.0 1H OCHF₂

~5.70 s - 1H Pyrazole C4-H

~5.15 br s - 2H NH₂

Trustworthiness: The presence of four distinct signals with the correct integration (1:1:1:2) is

the first validation checkpoint. The broad singlets for NH and NH₂ are characteristic of

exchangeable protons. Adding a drop of D₂O to the sample would cause these signals to

disappear, confirming their assignment.

Expertise & Experience: The most diagnostic signal is the triplet at ~7.01 ppm. This arises

from the single proton of the difluoromethoxy group being coupled to the two adjacent,

magnetically equivalent fluorine atoms, a classic n+1 rule application for heteronuclear

coupling (where n=2 fluorines, hence a triplet). The large coupling constant (~74 Hz) is

characteristic of a two-bond H-F interaction (²JHF). The pyrazole C4-H appears as a singlet,

indicating minimal coupling to other protons.

¹⁹F NMR Spectral Interpretation
¹⁹F NMR is highly sensitive to the local electronic environment and is essential for confirming

the presence and structure of the difluoromethoxy group.

Expected ¹⁹F NMR Data (in DMSO-d₆, 376 MHz)

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~ -82.0 d ²JHF = 74.0 OCHF₂

Authoritative Grounding: The chemical shift of difluoromethoxy groups typically falls in the

-80 to -90 ppm range relative to CFCl₃[5]. The observed shift is consistent with this

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.alfa-chemistry.com/organo-fluoro-chem/19f-nmr-chemical-shift-table.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1396146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


expectation.

Expertise & Experience: The spectrum should show a single signal, as the two fluorine

atoms are chemically equivalent. This signal is split into a doublet because they are both

coupled to the single proton on the same carbon. The coupling constant must match the one

observed in the ¹H NMR spectrum, providing a crucial cross-validation of the OCHF₂

assignment.

¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum reveals the carbon backbone of the molecule.

Expected ¹³C NMR Data (in DMSO-d₆, 101 MHz)

Chemical Shift (δ,
ppm)

Multiplicity (in ¹H-
coupled)

Coupling Constant
(J, Hz)

Assignment

~155.0 s - C5-O

~152.0 s - C3-NH₂

~111.5 t ¹JCF = 238.0 OCF₂H

~85.0 d - C4-H

Expertise & Experience: The carbon of the difluoromethoxy group (OCF₂H) is the most

notable signal. It appears as a triplet due to one-bond coupling to the two fluorine atoms

(¹JCF), with a characteristically large coupling constant of ~238 Hz[6]. The other three

carbon signals correspond to the pyrazole ring. Their chemical shifts are influenced by the

attached heteroatoms and functional groups, consistent with values reported for similar

pyrazole systems[7][8].

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular

fingerprint.

IR Spectroscopy Experimental Protocol
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Sample Preparation: The spectrum can be acquired using a solid sample via an Attenuated

Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively,

a KBr pellet can be prepared by mixing ~1 mg of the sample with ~100 mg of dry KBr

powder and pressing it into a transparent disk.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹. Accumulate 16-32 scans at a

resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

IR Spectral Interpretation
Expected IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3450 - 3300
Medium, Sharp (two

bands)

Asymmetric &

Symmetric N-H

Stretch

Primary Amine (-NH₂)

3250 - 3100 Medium, Broad N-H Stretch Pyrazole N-H

~2900 Weak C-H Stretch OCHF₂

1640 - 1600 Strong N-H Scissoring (Bend) Primary Amine (-NH₂)

1580 - 1450 Medium-Strong C=C and C=N Stretch Pyrazole Ring

1200 - 1000 Very Strong C-F Stretch
Difluoromethoxy (-

CF₂)

~1250 Strong C-O Stretch Aryl Ether (C₅-O)

Authoritative Grounding: Primary amines are characterized by a pair of sharp bands in the

3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching

vibrations[9][10].

Expertise & Experience: The most intense and structurally significant absorption, apart from

the N-H stretches, will be the very strong and broad C-F stretching bands between 1200 and
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1000 cm⁻¹. The presence of these powerful signals is a definitive indicator of a highly

fluorinated group. The combination of the amine stretches, ring vibrations, and the C-F

signals provides a robust fingerprint for the molecule[11].

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule,

offering direct evidence of its elemental composition and substructures.

Mass Spectrometry Experimental Protocol
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Instrumentation: Use a high-resolution mass spectrometer (HRMS), such as a Q-TOF or

Orbitrap instrument, with an electrospray ionization (ESI) source.

Acquisition: Acquire the spectrum in positive ion mode. ESI is a soft ionization technique that

is ideal for preserving the molecular ion.

Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺) and compare it with

the theoretical calculated mass.

MS Spectral Interpretation
Expected High-Resolution Mass Spectrometry Data

Ion Theoretical m/z Observed m/z Assignment

[M+H]⁺ 150.0469 Within 5 ppm
Protonated Molecular

Ion

[M+Na]⁺ 172.0289 Within 5 ppm Sodium Adduct

Trustworthiness: The cornerstone of MS analysis is the detection of the molecular ion. For 5-
(difluoromethoxy)-1H-pyrazol-3-amine (C₄H₅F₂N₃O), the theoretical exact mass of the

protonated species [M+H]⁺ is 150.0469. An observed mass within 5 ppm of this value

provides extremely high confidence in the elemental composition of the molecule.
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Fragmentation: While ESI is a soft technique, some in-source fragmentation may occur.

Likely fragments would include the loss of the difluoromethoxy group (-OCHF₂) or other

characteristic cleavages of the pyrazole ring, providing further structural evidence.

Integrated Analysis and Conclusion
The true power of spectroscopic characterization lies in the integration of orthogonal data

streams into a single, coherent structural proof.

Mass Spectrometry establishes the correct elemental formula (C₄H₅F₂N₃O).

IR Spectroscopy confirms the presence of key functional groups: a primary amine (-NH₂), a

pyrazole N-H, and a C-F group.

NMR Spectroscopy puts the pieces together:

¹³C NMR confirms the presence of 4 distinct carbon atoms, including a CF₂ carbon.

¹H and ¹⁹F NMR define the OCHF₂ group through their mutual coupling (triplet in ¹H,

doublet in ¹⁹F) and characteristic coupling constant (²JHF ≈ 74 Hz).

¹H NMR confirms the presence of the pyrazole C4-H, the amine protons, and the pyrazole

N-H, with correct integrations.

Together, these datasets leave no ambiguity as to the identity and structure of 5-
(difluoromethoxy)-1H-pyrazol-3-amine. This rigorous, multi-faceted approach represents a

self-validating system that ensures the scientific integrity of any research or development

program utilizing this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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